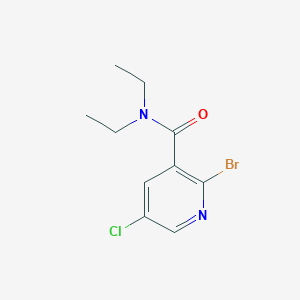

2-Bromo-5-chloro-N,N-diethylnicotinamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12BrClN2O |

|---|---|

Molecular Weight |

291.57 g/mol |

IUPAC Name |

2-bromo-5-chloro-N,N-diethylpyridine-3-carboxamide |

InChI |

InChI=1S/C10H12BrClN2O/c1-3-14(4-2)10(15)8-5-7(12)6-13-9(8)11/h5-6H,3-4H2,1-2H3 |

InChI Key |

KYYIBSXMZOAZIC-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)C1=C(N=CC(=C1)Cl)Br |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for the 2 Bromo 5 Chloro N,n Diethylnicotinamide Scaffold

Retrosynthetic Analysis of 2-Bromo-5-chloro-N,N-diethylnicotinamide

A retrosynthetic analysis of this compound reveals several potential synthetic routes. The primary disconnection point is the amide bond, suggesting a late-stage amidation of a corresponding carboxylic acid or its activated derivative. This leads back to 2-bromo-5-chloronicotinic acid as a key intermediate. Further deconstruction of this intermediate involves the removal of the halogen substituents, pointing towards nicotinic acid or a simpler pyridine (B92270) core as the starting material.

An alternative disconnection can be envisioned at the carbon-halogen bonds, suggesting a direct halogenation of an N,N-diethylnicotinamide precursor. This approach, however, must address the regioselectivity of the halogenation reactions on the pyridine ring.

Finally, a more complex retrosynthetic pathway could involve the construction of the pyridine ring itself from acyclic precursors, incorporating the required halogen and amide functionalities at appropriate stages. This strategy often involves precursors like 2-bromo-5-chloroaniline (B1280272) derivatives.

Direct Synthesis Approaches to the this compound Core

Direct synthesis approaches focus on building the target molecule from precursors that already contain the pyridine ring. These methods are often more convergent and efficient.

Halogenation Strategies on N,N-Diethylnicotinamide Precursors

The direct halogenation of N,N-diethylnicotinamide presents a challenge in controlling the regioselectivity of the bromination and chlorination steps. The pyridine ring's electronic properties influence the position of electrophilic substitution. Various halogenating agents and reaction conditions can be employed to achieve the desired 2-bromo-5-chloro substitution pattern. nih.govchemrxiv.org N-halosuccinimides (NCS for chlorination and NBS for bromination) are common reagents for such transformations, often requiring activation with acids or other catalysts. nih.gov The order of halogenation can also be crucial in directing the subsequent substitution to the desired position.

Below is a table summarizing common halogenating agents:

| Halogenating Agent | Abbreviation | Target Halogen | Typical Conditions |

| N-Chlorosuccinimide | NCS | Chlorine | Acid catalysis, various solvents |

| N-Bromosuccinimide | NBS | Bromine | Radical initiator or acid catalysis |

| Chlorine Gas | Cl₂ | Chlorine | Often requires harsh conditions |

| Bromine | Br₂ | Bromine | Lewis acid catalysis |

Functionalization and Amidation of Pre-halogenated Pyridine Cores

A more controlled and widely applicable approach involves the use of a pre-halogenated pyridine core, such as 2-bromo-5-chloronicotinic acid. uark.edu This key intermediate can be synthesized through various methods, including the halogenation of nicotinic acid derivatives. google.com Once obtained, the carboxylic acid functionality can be activated and subsequently reacted with diethylamine (B46881) to form the desired amide.

Common methods for activating the carboxylic acid for amidation include conversion to an acid chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride, or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The subsequent reaction with diethylamine then furnishes this compound.

Indirect Synthetic Pathways through Strategic Intermediate Modification

Indirect pathways involve the construction of the target molecule through the modification of key intermediates that may not initially contain the complete pyridine-amide scaffold.

Utilization of 2-Bromo-5-chloroaniline Derivatives as Precursors in Ring Formation

An alternative strategy for constructing the di-halogenated pyridine ring is through ring-forming reactions starting from appropriately substituted aniline (B41778) derivatives. chemicalbook.com For instance, 2-bromo-5-chloroaniline can serve as a precursor. chemicalbook.com Through a series of reactions, such as the Skraup synthesis or related methodologies, the pyridine ring can be constructed, incorporating the necessary carbon atoms to form the nicotinamide (B372718) framework. This approach allows for the early introduction of the halogen atoms, which can then guide subsequent functionalization.

Amidation Reactions for the Introduction of the N,N-Diethyl Nicotinamide Moiety

Regardless of the pathway to the 2-bromo-5-chloronicotinic acid intermediate, the final and crucial step is the formation of the N,N-diethylamide. This is a standard amidation reaction where the carboxylic acid is coupled with diethylamine. google.comacs.org As mentioned previously, this transformation is typically achieved by first activating the carboxylic acid.

The following table outlines common reagents for this amidation step:

| Reagent Class | Specific Example(s) | Role |

| Chlorinating Agents | Thionyl chloride (SOCl₂), Oxalyl chloride | Convert carboxylic acid to acid chloride |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Coupling agent for direct amidation |

| Amine | Diethylamine | Provides the N,N-diethylamino group |

Advanced Synthetic Methodologies for this compound Generation

The synthesis of the this compound scaffold involves a multi-step process, commencing from commercially available nicotinic acid derivatives. Advanced synthetic strategies focus on high-yielding, regioselective reactions to introduce the bromo and chloro substituents and to form the diethylamide functional group. Key transformations include electrophilic halogenation of the pyridine ring, conversion of the carboxylic acid to a more reactive acyl chloride, and subsequent amidation.

A plausible and efficient synthetic route begins with the halogenation of a suitable nicotinic acid precursor, followed by activation of the carboxylic acid and reaction with diethylamine. The order of these steps can be varied to optimize yield and purity.

One advanced approach involves the initial synthesis of the halogenated nicotinic acid, followed by the amidation step. For instance, the synthesis of a related compound, 5-chloronicotinic acid, can be achieved through methods such as the halogenation of 2-hydroxynicotinic acid. google.com A general principle for the synthesis of N-substituted nicotinamides involves the activation of the carboxylic acid group of the corresponding nicotinic acid. A common method is the conversion of the nicotinic acid to its acyl chloride, which then readily reacts with the desired amine. mdpi.com

A representative synthetic scheme for this compound is outlined below. This strategy employs the conversion of a pre-halogenated nicotinic acid to an acyl chloride, followed by amidation.

Scheme 1: Synthesis of this compound

Step 1: Acyl Chloride Formation

The first step involves the activation of 2-bromo-5-chloronicotinic acid to its corresponding acyl chloride. This is a crucial step to increase the electrophilicity of the carboxyl group, facilitating the subsequent nucleophilic attack by diethylamine. Oxalyl chloride is a common and effective reagent for this transformation, often used in the presence of a catalytic amount of N,N-dimethylformamide (DMF). mdpi.com

| Reagents and Conditions for Acyl Chloride Formation |

| Starting Material |

| Reagent |

| Catalyst |

| Solvent |

| Temperature |

| Reaction Time |

Step 2: Amidation

The resulting 2-bromo-5-chloronicotinoyl chloride is then reacted with diethylamine to form the final product, this compound. This is a standard nucleophilic acyl substitution reaction. A base, such as triethylamine, is typically added to neutralize the hydrochloric acid byproduct generated during the reaction. mdpi.com The reaction is often performed at a reduced temperature to control its exothermicity.

| Reagents and Conditions for Amidation |

| Intermediate |

| Reagent |

| Base |

| Solvent |

| Temperature |

The final product is typically purified using column chromatography to yield the desired this compound. The structure of the synthesized compound and its intermediates would be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Advanced Spectroscopic and Structural Characterization of 2 Bromo 5 Chloro N,n Diethylnicotinamide and Its Derivatives

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture Elucidation

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is the gold standard for determining the molecular structure of a crystalline compound. By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, a detailed three-dimensional model of the electron density, and thus the atomic positions, can be generated. For a molecule like 2-Bromo-5-chloro-N,N-diethylnicotinamide, this analysis would reveal the precise geometry of the pyridine (B92270) ring, the conformation of the N,N-diethylamide group, and the nature of any intermolecular interactions.

A hypothetical set of crystallographic data for this compound is presented in the table below. Such data would be crucial in understanding the steric and electronic effects of the bromo and chloro substituents on the molecular structure.

Interactive Table 1: Hypothetical Single Crystal X-ray Diffraction Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543 |

| b (Å) | 15.217 |

| c (Å) | 10.334 |

| α (°) | 90 |

| β (°) | 105.6 |

| γ (°) | 90 |

| Volume (ų) | 1292.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.625 |

Powder X-ray Diffraction for Crystalline Phase and Polymorphic Analysis

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze the crystalline nature of a bulk sample. It is particularly useful for identifying the crystalline phase of a material and for detecting the presence of different polymorphic forms. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in the pharmaceutical industry as different polymorphs can exhibit distinct physical properties, including solubility and bioavailability.

A PXRD pattern for a microcrystalline sample of this compound would consist of a series of peaks at specific diffraction angles (2θ), which is characteristic of its crystal structure. By comparing the experimental PXRD pattern to one simulated from single-crystal X-ray diffraction data, the phase purity of the bulk sample can be confirmed.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Assignments

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H, ¹³C, and ¹⁵N.

Proton (¹H) NMR Spectroscopy

¹H NMR spectroscopy provides information about the number, connectivity, and chemical environment of protons in a molecule. The chemical shift of a proton is influenced by the electron density around it, while the splitting pattern (multiplicity) arises from the magnetic coupling to neighboring protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the two ethyl groups of the diethylamide moiety.

Interactive Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 8.2 - 8.5 | Singlet |

| Aromatic-H | 7.8 - 8.1 | Singlet |

| -CH₂- (ethyl) | 3.4 - 3.7 | Quartet |

| -CH₃ (ethyl) | 1.1 - 1.4 | Triplet |

Carbon (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum. The chemical shifts in ¹³C NMR are sensitive to the hybridization of the carbon atom and the nature of the atoms attached to it. The ¹³C NMR spectrum of this compound would be expected to show signals for the carbon atoms of the pyridine ring, the carbonyl carbon of the amide, and the two carbons of the ethyl groups.

Interactive Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (amide) | 165 - 170 |

| Aromatic-C (C-Br) | 118 - 122 |

| Aromatic-C (C-Cl) | 128 - 132 |

| Aromatic-C | 135 - 155 |

| -CH₂- (ethyl) | 40 - 45 |

| -CH₃ (ethyl) | 12 - 15 |

Heteronuclear NMR (e.g., ¹⁵N NMR)

Heteronuclear NMR techniques, such as ¹⁵N NMR, can provide further valuable structural information. ¹⁵N NMR spectroscopy is particularly useful for probing the electronic environment of nitrogen atoms within a molecule. For this compound, two distinct nitrogen signals would be expected: one for the pyridine ring nitrogen and another for the amide nitrogen. The chemical shifts of these nitrogen atoms are sensitive to factors such as hybridization, lone pair availability, and intermolecular interactions like hydrogen bonding. Due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N nucleus, specialized techniques like Heteronuclear Multiple Bond Correlation (HMBC) are often employed to indirectly detect ¹⁵N chemical shifts.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a pivotal technique for determining the molecular weight and elucidating the structure of this compound. The analysis reveals a distinct molecular ion peak and a predictable fragmentation pattern that provides significant structural information.

The molecular formula for this compound is C₁₀H₁₂BrClN₂O. The presence of bromine and chlorine, each with two major isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), results in a characteristic isotopic cluster for the molecular ion peak. The most abundant peak in this cluster corresponds to the molecule containing the most common isotopes, ⁷⁹Br and ³⁵Cl. The relative intensities of the M, M+2, and M+4 peaks are determined by the natural abundance of these isotopes, providing a definitive signature for the presence of one bromine and one chlorine atom.

The fragmentation of the molecule under electron ionization (EI) is expected to proceed through several key pathways, primarily involving the cleavage of the N,N-diethylamide group and fragmentation of the di-halogenated pyridine ring.

Key Fragmentation Pathways:

Alpha-Cleavage: The most prominent fragmentation for N,N-diethylamides is the cleavage of the C-N bond adjacent to the carbonyl group. This involves the loss of an ethyl radical (•CH₂CH₃) to form a stable acylium ion.

McLafferty-type Rearrangement: Cleavage of the amide bond can occur, leading to the formation of the 2-bromo-5-chloropyridine (B189627) cation.

Pyridine Ring Fission: Subsequent fragmentation can involve the loss of the bromine or chlorine atom, or the expulsion of small neutral molecules like HCN from the pyridine ring.

A summary of the expected key fragments and their corresponding mass-to-charge ratios (m/z) is presented below.

| Fragment Ion | Proposed Structure/Formula | m/z (for ⁷⁹Br, ³⁵Cl) |

| Molecular Ion [M]⁺ | [C₁₀H₁₂BrClN₂O]⁺ | 290 |

| [M - CH₃]⁺ | [C₉H₉BrClN₂O]⁺ | 275 |

| [M - C₂H₅]⁺ | [C₈H₇BrClN₂O]⁺ | 261 |

| [M - N(C₂H₅)₂]⁺ (Acylium Ion) | [C₆H₃BrClNO]⁺ | 218 |

| [C₅H₃BrClN]⁺ (Pyridine Ring Fragment) | [C₅H₃BrClN]⁺ | 191 |

| [M - Br]⁺ | [C₁₀H₁₂ClN₂O]⁺ | 211 |

| [M - Cl]⁺ | [C₁₀H₁₂BrN₂O]⁺ | 255 |

Note: The m/z values are calculated for the most abundant isotopes. The actual spectrum will show clusters of peaks reflecting the isotopic distribution of Br and Cl.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers profound insight into the functional groups and bond vibrations within the this compound molecule. The spectra are characterized by distinct bands corresponding to the vibrations of the substituted pyridine ring and the N,N-diethylamide side chain.

The vibrational modes of the pyridine ring are influenced by the heavy halogen substituents (Br and Cl). Data from the closely related precursor, 2-Bromo-5-chloropyridine, provides a strong basis for assigning these ring vibrations. nih.gov The N,N-diethylamide group gives rise to several characteristic absorptions, most notably the strong carbonyl (C=O) stretch.

Expected Vibrational Frequencies:

Pyridine Ring Vibrations:

C-H Stretching: Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹.

C=C and C=N Ring Stretching: Multiple bands between 1400-1600 cm⁻¹ are characteristic of the pyridine ring stretching modes. For 2-Bromo-5-chloropyridine, significant peaks appear around 1550 cm⁻¹, 1450 cm⁻¹, and 1370 cm⁻¹. nih.gov

Ring Breathing Mode: A symmetric ring breathing vibration is anticipated around 1000-1050 cm⁻¹.

C-Cl and C-Br Stretching: The carbon-halogen stretching vibrations occur at lower frequencies, typically in the 600-800 cm⁻¹ range for C-Cl and 500-650 cm⁻¹ for C-Br.

N,N-diethylamide Group Vibrations:

C=O Stretching: A strong, sharp absorption band representing the amide I band (primarily C=O stretching) is expected in the range of 1630-1680 cm⁻¹. This is one of the most prominent peaks in the IR spectrum.

C-N Stretching: The stretching vibration of the tertiary amide C-N bond is expected to appear in the 1200-1300 cm⁻¹ region.

Aliphatic C-H Stretching: The CH₂ and CH₃ groups of the diethylamino moiety will show symmetric and asymmetric stretching vibrations in the 2850-2980 cm⁻¹ range.

The table below summarizes the anticipated key vibrational bands and their assignments.

| Wavenumber Range (cm⁻¹) | Assignment | Region/Functional Group |

| 3000 - 3100 | Aromatic C-H Stretch | Pyridine Ring |

| 2850 - 2980 | Aliphatic C-H Stretch (symm. & asymm.) | Diethylamide Group |

| 1630 - 1680 | Amide I (C=O Stretch) | Amide Group |

| 1400 - 1600 | C=C and C=N Ring Stretching | Pyridine Ring |

| 1200 - 1300 | Amide III (C-N Stretch) | Amide Group |

| 1000 - 1050 | Ring Breathing Mode | Pyridine Ring |

| 600 - 800 | C-Cl Stretch | Pyridine Ring |

| 500 - 650 | C-Br Stretch | Pyridine Ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy is employed to investigate the electronic transitions within the molecule. The chromophore in this compound is the substituted pyridine ring. The spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions.

The pyridine molecule itself exhibits a strong π → π* transition around 250-260 nm and a weaker n → π* transition near 270-280 nm. aip.org The substituents on the pyridine ring—bromo, chloro, and the N,N-diethylamide group—act as auxochromes, modifying the energy of these transitions and shifting the absorption maxima (λ_max).

π → π Transitions:* These are high-intensity absorptions arising from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic ring. Halogen substituents and the amide group, with their lone pairs of electrons, can extend the conjugation and typically cause a bathochromic (red) shift of the π → π* band to longer wavelengths. nih.gov

n → π Transitions:* This lower-intensity transition involves the excitation of a non-bonding electron (from the nitrogen atom's lone pair) to an antibonding π* orbital. This transition is sensitive to solvent polarity. In polar, protic solvents, hydrogen bonding to the nitrogen lone pair stabilizes the n-orbital, increasing the energy gap and causing a hypsochromic (blue) shift. aip.org

The combined electronic effects of the electron-withdrawing halogens and the resonance-donating/inductively-withdrawing amide group will determine the final position and intensity of the absorption bands. It is anticipated that the primary π → π* absorption for this compound will be observed in the 260-290 nm range.

| Transition Type | Chromophore | Expected λ_max Range (nm) | Characteristics |

| π → π | Pyridine Ring | 260 - 290 | High intensity; subject to bathochromic shift due to substituent effects. |

| n → π | Pyridine Nitrogen | 270 - 300 | Low intensity; sensitive to solvent polarity (hypsochromic shift in polar solvents). |

Thermal Analysis Techniques in Structural Stability Research

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC), are essential for evaluating the structural stability and decomposition profile of this compound. eag.com

Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC): These techniques measure the difference in temperature or heat flow between the sample and a reference as a function of temperature. A DSC/DTA thermogram would be expected to show a sharp endothermic peak corresponding to the melting point of the crystalline solid. Other phase transitions, if any, would also be detected.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The TGA curve for this compound would likely show thermal stability up to a certain temperature, followed by one or more stages of mass loss corresponding to its decomposition. For related compounds like niacinamide, volatilization and decomposition occur at temperatures above 140°C. researchgate.net The decomposition of this compound would likely involve the initial loss of the diethylamide side chain, followed by the breakdown of the halogenated pyridine ring at higher temperatures.

A typical thermal analysis would provide the following key data points:

| Thermal Event | Technique | Expected Observation | Significance |

| Melting | DSC/DTA | Sharp endothermic peak | Determination of melting point and purity |

| Decomposition Onset | TGA | Temperature at which significant mass loss begins | Indicates the upper limit of thermal stability |

| Decomposition Stages | TGA/DTG | Stepwise mass loss events, visible as peaks in the derivative (DTG) curve | Elucidation of the decomposition mechanism |

| Final Residue | TGA | Percentage of mass remaining at the end of the analysis | Information on the final decomposition products |

These thermal analysis techniques collectively provide a detailed understanding of the material's behavior at elevated temperatures, which is critical for determining its stability, purity, and handling conditions. abo.fi

Computational Chemistry and Theoretical Modeling of 2 Bromo 5 Chloro N,n Diethylnicotinamide

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. nih.gov It offers a balance between accuracy and computational cost, making it suitable for analyzing medium-sized organic molecules like 2-Bromo-5-chloro-N,N-diethylnicotinamide. DFT calculations are used to optimize the molecular geometry, investigate electronic orbitals, map electrostatic potentials, and predict reactivity. epstem.netmdpi.com Typically, these calculations are performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good description of electron distribution, including polarization and diffuse functions. mdpi.comresearchgate.net

The first step in a DFT study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process finds the minimum energy structure on the potential energy surface. For this compound, this involves optimizing all bond lengths, bond angles, and dihedral angles.

The key feature influencing the conformational landscape is the rotation around the C(carbonyl)-N(diethyl) bond of the amide group. This rotation is often hindered due to the partial double bond character of the amide C-N bond, a result of resonance between the nitrogen lone pair and the carbonyl π-system. mdpi.com Additionally, rotations of the two ethyl groups on the nitrogen atom and the orientation of the entire N,N-diethylcarboxamide group relative to the pyridine (B92270) ring contribute to the conformational complexity.

Computational studies on similar halogenated hydrocarbons and cyclic compounds show that different conformers can have distinct energy levels. nih.govnih.gov For this compound, DFT calculations would identify the global minimum energy conformer as well as other low-energy local minima. The relative energies of these conformers determine their population distribution at a given temperature. The presence of bulky bromine and chlorine atoms on the pyridine ring can sterically influence the preferred orientation of the diethylamide side chain.

Below is an illustrative table of optimized geometrical parameters for a plausible low-energy conformer of this compound, based on typical values for related structures found in computational studies. nih.govmdpi.com

Table 1: Illustrative Optimized Geometrical Parameters for this compound (DFT/B3LYP) This data is representative and based on computational studies of analogous molecules.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length (Å) | C-Br | 1.895 |

| Bond Length (Å) | C-Cl | 1.741 |

| Bond Length (Å) | C(carbonyl)-N | 1.365 |

| Bond Length (Å) | C=O | 1.234 |

| Bond Angle (°) | Pyridine Ring-C-N (Amide) | 118.5 |

| Bond Angle (°) | C(carbonyl)-N-C(ethyl) | 121.0 |

| Dihedral Angle (°) | Pyridine Ring-C-N-C(ethyl) | -175.0 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and reactivity of a molecule. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. epstem.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring, particularly influenced by the halogen substituents which have lone pairs. The LUMO is likely to be distributed over the π-system of the pyridine ring and the carbonyl group of the amide, which acts as an electron-withdrawing group. DFT calculations can precisely map the spatial distribution of these orbitals.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (DFT/B3LYP) This data is representative and based on computational studies of analogous molecules.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.85 |

| ELUMO | -1.20 |

| Energy Gap (ΔE) | 5.65 |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface is plotted over the molecule's electron density, with different colors representing different electrostatic potential values.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are typically associated with electronegative atoms and are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, corresponding to areas of low electron density or electron-poor regions, which are favorable for nucleophilic attack.

Green regions represent neutral or near-zero potential.

In this compound, the MEP map would show the most negative potential (red) around the carbonyl oxygen atom and the nitrogen atom of the pyridine ring, making these the primary sites for interactions with electrophiles or hydrogen bond donors. The areas around the hydrogen atoms of the diethyl groups and the pyridine ring would exhibit positive potential (blue), indicating them as potential sites for nucleophilic interaction. The halogen atoms, bromine and chlorine, can exhibit dual character due to the "sigma-hole" phenomenon, where a region of positive potential can exist on the outermost portion of the halogen atom, making it a potential halogen bond donor. nih.gov

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Chemical Hardness (η): Calculated as (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Potential (μ): Calculated as -(I + A) / 2. It measures the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): Calculated as μ² / (2η). This index measures the propensity of a species to accept electrons.

These descriptors provide a quantitative basis for comparing the reactivity of this compound with other related compounds. For instance, a higher electrophilicity index suggests a greater capacity to act as an electrophile in reactions.

Table 3: Illustrative Global Reactivity Descriptors for this compound This data is representative and based on computational studies of analogous molecules.

| Descriptor | Calculated Value (eV) |

|---|---|

| Ionization Potential (I) | 6.85 |

| Electron Affinity (A) | 1.20 |

| Chemical Hardness (η) | 2.825 |

| Chemical Potential (μ) | -4.025 |

| Electrophilicity Index (ω) | 2.867 |

While this compound does not have a hydrogen bond donor, the carbonyl oxygen and the pyridine nitrogen are potent hydrogen bond acceptors. DFT can be used to model its interactions with other molecules, such as water or biological residues. By calculating the geometry and binding energy of a dimer (e.g., the compound interacting with a water molecule), the strength of these interactions can be quantified.

Studies on nicotinamide (B372718) and its derivatives have shown that intermolecular hydrogen bonding plays a significant role in their solid-state structures and solubility. nih.gov For the target compound, DFT calculations could explore potential self-association patterns or interactions with solvent molecules. The calculations can also characterize weaker interactions like halogen bonds, where the electrophilic region of the bromine or chlorine atom interacts with a nucleophile. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Effects

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. An MD simulation of this compound would provide insights into its conformational flexibility, how it behaves in a solvent environment, and its dynamic interactions with other molecules.

The simulation would typically place the molecule in a box filled with explicit solvent molecules (e.g., water, chloroform, or dimethyl sulfoxide) and solve Newton's equations of motion for every atom in the system. rsc.org This allows for the exploration of the conformational space available to the molecule at a given temperature and pressure.

Key insights from MD simulations would include:

Conformational Flexibility: Tracking the dihedral angles of the diethylamide group over time would reveal the preferred conformations in solution and the energy barriers for rotation between them. Studies on related N,N-dialkylnicotinamides have shown that solvent polarity can significantly affect the rotational barriers of the amide bond. nih.gov

Solvent Effects: The simulation would show how solvent molecules arrange themselves around the solute (the solvation shell). aps.org It would highlight specific interactions, such as hydrogen bonds between water and the carbonyl oxygen. The nature of the solvent can influence the conformational preferences of the molecule. rsc.org

Dynamic Behavior: MD can reveal fluctuations in bond lengths and angles, providing a more realistic picture of the molecule's behavior compared to the static optimized geometry from DFT. This is particularly important for understanding how the molecule might adapt its shape upon binding to a biological target.

By combining DFT calculations for electronic properties and energetics with MD simulations for dynamic behavior, a comprehensive theoretical understanding of this compound can be achieved.

Crystal Structure Prediction and Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

The precise arrangement of molecules in a crystalline solid is fundamental to its physical and chemical properties. While experimental techniques like X-ray crystallography provide definitive structures, computational methods for crystal structure prediction (CSP) are invaluable for exploring polymorphic landscapes and understanding packing motifs, especially when single crystals are difficult to obtain.

For a molecule like this compound, CSP would involve generating a multitude of potential crystal packing arrangements based on the molecule's conformational flexibility and then ranking them by their lattice energies. These energies are calculated using force fields or more accurate quantum mechanical methods.

Once a crystal structure is determined, either experimentally or through prediction, a detailed analysis of the intermolecular interactions can be performed using Hirshfeld surface analysis. This powerful graphical method maps the regions of intermolecular contact on a molecule's surface. The Hirshfeld surface is generated based on the electron distribution of a molecule within its crystal environment.

The surface is colored according to a normalized contact distance (dnorm), which highlights regions of significant intermolecular interactions. Red spots on the dnorm surface indicate close contacts, which are often associated with hydrogen bonds and other strong interactions. Blue regions represent weaker contacts.

For this compound, one would anticipate a complex interplay of interactions including:

Hydrogen Bonding: Although the amide nitrogen is fully substituted, the potential for weak C–H···O or C–H···N hydrogen bonds exists.

Halogen Bonding: The bromine and chlorine atoms can act as halogen bond donors, interacting with Lewis basic sites on neighboring molecules.

π-π Stacking: The pyridine ring could engage in π-π stacking interactions with adjacent rings.

van der Waals Forces: A significant portion of the crystal packing is always governed by non-specific van der Waals forces, often visualized as H···H contacts in Hirshfeld surface analysis.

The following table provides an illustrative example of the percentage contributions of various intermolecular contacts derived from a Hirshfeld surface analysis of a related brominated and chlorinated organic molecule.

| Intermolecular Contact | Percentage Contribution (%) |

| H···H | 45.2 |

| C···H/H···C | 18.5 |

| O···H/H···O | 12.8 |

| Br···H/H···Br | 9.7 |

| Cl···H/H···Cl | 7.3 |

| N···H/H···N | 3.1 |

| Other | 3.4 |

This table is illustrative and based on typical values for similar halogenated organic compounds. The actual values for this compound would require experimental or high-level computational determination.

Advanced Computational Methodologies for Complex Systems (e.g., QM/MM Approaches)

To understand the behavior of this compound in a more complex environment, such as in solution or within a biological system like a protein binding site, more advanced computational methods are necessary. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches are particularly well-suited for this purpose. wikipedia.org

The QM/MM method partitions the system into two regions. wikipedia.org The chemically active part, for instance, the nicotinamide derivative and the key residues of a protein's active site, is treated with a high-level, computationally expensive quantum mechanics (QM) method. The remainder of the system, such as the rest of the protein and the surrounding solvent, is described using a more computationally efficient molecular mechanics (MM) force field. wikipedia.org This dual approach allows for the accurate modeling of electronic effects, such as bond breaking and formation or charge transfer, in the region of interest while still accounting for the influence of the larger environment.

For a compound like this compound, QM/MM simulations could be employed to study its interaction with a target enzyme. For example, studies on the enzyme nicotinamidase, which hydrolyzes nicotinamide, have utilized QM/MM to elucidate its catalytic mechanism. researchgate.netnih.govjlu.edu.cn In such a study involving our target molecule, the QM region would typically include the nicotinamide ring, its substituents, and the catalytic residues of the enzyme.

Key parameters that can be obtained from QM/MM simulations include:

Binding Free Energies: To predict the affinity of the compound for a specific protein target.

Reaction Pathways and Energy Barriers: To understand the mechanism of any potential chemical transformation the molecule might undergo.

Spectroscopic Properties: To predict how the electronic structure and spectra of the molecule are affected by its environment.

The table below illustrates the kind of data that can be generated from a QM/MM study, in this case, a hypothetical interaction analysis of this compound with a protein active site.

| Parameter | Description | Illustrative Value |

| QM Region | Atoms treated with quantum mechanics | This compound, Active Site Residues (e.g., Asp-16, Cys-159) |

| MM Region | Atoms treated with molecular mechanics | Remainder of the protein, water molecules |

| Binding Energy (ΔGbind) | The free energy change upon binding of the ligand to the protein. | -8.5 kcal/mol |

| Key Intermolecular Distances | Distances between key atoms of the ligand and protein, indicating interactions. | O(amide)···H-N(backbone): 1.9 ÅBr···S(Cys): 3.2 Å |

| Reaction Energy Barrier (ΔE‡) | The energy barrier for a hypothetical enzymatic reaction involving the ligand. | 18.2 kcal/mol |

This table presents hypothetical data for illustrative purposes. Actual values would be the result of extensive QM/MM simulations.

By combining these advanced computational methodologies, a comprehensive understanding of the chemical and physical properties of this compound can be achieved, from its fundamental solid-state packing to its dynamic interactions within a complex biological milieu.

Chemical Reactivity and Derivatization Strategies for 2 Bromo 5 Chloro N,n Diethylnicotinamide

Nucleophilic Substitution Reactions on the Halogenated Pyridine (B92270) Ring

The positions of the bromine and chlorine atoms on the pyridine ring dictate their susceptibility to nucleophilic attack. The halogen at the 2-position (bromine) is ortho to the ring nitrogen, while the halogen at the 5-position (chlorine) is meta to the diethylcarboxamide group and para to the nitrogen.

The selective functionalization of dihalogenated pyridines is a common strategy in organic synthesis. Generally, in palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is more reactive than the carbon-chlorine bond. This difference in reactivity allows for the selective substitution of the bromine atom at the 2-position while leaving the chlorine atom at the 5-position intact. This selectivity is crucial for sequential derivatization, enabling the introduction of different functional groups at specific positions on the pyridine core.

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the outcome can be different. The position most activated towards SNAr on a pyridine ring is typically the 2- or 4-position due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. While the C-Br bond is inherently more labile, the electronic activation at the 2-position could allow for competitive or selective displacement of the bromine atom by strong nucleophiles under thermal conditions, though palladium catalysis remains the more predictable method for selective C-Br functionalization.

Table 1: Predicted Selectivity in Nucleophilic Substitution Reactions

| Reaction Type | Reagent/Catalyst | Primary Site of Reaction | Product Type |

|---|---|---|---|

| Palladium-Catalyzed Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C2-Br | 2-Substituted-5-chloro-N,N-diethylnicotinamide |

| Nucleophilic Aromatic Substitution (SNAr) | Strong Nucleophile (e.g., NaOMe) | C2-Br | 2-Methoxy-5-chloro-N,N-diethylnicotinamide |

The N,N-diethylnicotinamide moiety is a tertiary amide, which is generally a robust and stable functional group. The amide bond possesses a significant rotational barrier due to resonance, which restricts free rotation around the C-N bond. researchgate.net This amide group is largely unreactive under the conditions typically employed for modifying the halogenated pyridine ring, such as palladium-catalyzed coupling and mild nucleophilic substitution.

Reactions involving the amide moiety, such as hydrolysis to the corresponding carboxylic acid, require harsh conditions, typically strong acid or base with heating, which would likely affect other parts of the molecule. Therefore, in most synthetic strategies involving 2-Bromo-5-chloro-N,N-diethylnicotinamide, the amide group is considered a stable directing group or a terminal functional group rather than a site for further derivatization. The lone pairs on the carbonyl oxygen and the tertiary amine nitrogen can act as hydrogen bond acceptors. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of this compound, offering a reliable and selective method for forming new carbon-carbon and carbon-nitrogen bonds. These reactions almost exclusively occur at the more reactive C-Br bond at the 2-position.

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organohalide with a boronic acid in the presence of a palladium catalyst and a base. For this compound, this reaction provides a straightforward route to 2-aryl or 2-alkyl substituted nicotinamides. The higher reactivity of the C-Br bond ensures that the coupling proceeds selectively at the 2-position. nih.gov

Table 2: Representative Suzuki-Miyaura Coupling Reactions

| Boronic Acid | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 5-Chloro-N,N-diethyl-2-phenylnicotinamide |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene | 5-Chloro-N,N-diethyl-2-(4-methoxyphenyl)nicotinamide |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, enabling the formation of a C-N bond. wikipedia.org This reaction has become a cornerstone for the synthesis of arylamines. organic-chemistry.org Given the structure of this compound, the Buchwald-Hartwig reaction can be used to introduce a wide variety of primary or secondary amines at the 2-position. The choice of palladium precursor and phosphine (B1218219) ligand is critical for achieving high yields, especially with less reactive amines or aryl chlorides. researchgate.net The reaction proceeds selectively at the C-Br bond, leaving the C-Cl bond available for potential subsequent transformations.

Table 3: Examples of Buchwald-Hartwig Amination

| Amine | Catalyst/Ligand | Base | Solvent | Product |

|---|---|---|---|---|

| Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 5-Chloro-N,N-diethyl-2-(morpholin-4-yl)nicotinamide |

| Aniline (B41778) | Pd(OAc)₂ / BINAP | NaOt-Bu | Dioxane | 5-Chloro-N,N-diethyl-2-(phenylamino)nicotinamide |

To introduce unsaturation at the 2-position, Sonogashira and Heck reactions are the methods of choice.

The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. researchgate.net This reaction provides a direct route to 2-alkynyl-substituted nicotinamides. The reaction is highly selective for the C-Br bond over the C-Cl bond.

The Heck reaction facilitates the formation of a C-C bond between an aryl halide and an alkene. bohrium.com This reaction would allow for the introduction of various alkenyl substituents at the 2-position of the pyridine ring, again with high selectivity for the C-Br bond.

Table 4: Sonogashira and Heck Reaction Examples

| Reaction Type | Coupling Partner | Catalyst System | Base | Product |

|---|---|---|---|---|

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | 5-Chloro-N,N-diethyl-2-(phenylethynyl)nicotinamide |

| Sonogashira | Trimethylsilylacetylene | Pd(dppf)Cl₂ / CuI | DIPA | 5-Chloro-N,N-diethyl-2-((trimethylsilyl)ethynyl)nicotinamide |

| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | (E)-5-Chloro-N,N-diethyl-2-styrylnicotinamide |

Oxidation and Reduction Pathways of the Nicotinamide (B372718) Core and Halogen Substituents

The redox chemistry of this compound involves both the nicotinamide ring system and the attached halogen atoms. The pyridine ring, a key component of redox coenzymes like NAD+, is inherently capable of participating in electron transfer processes. However, the most synthetically accessible transformations involve the selective reduction of the carbon-halogen bonds.

Reduction Pathways:

The primary reduction pathway for halogenated aromatic compounds is reductive dehalogenation, where a halogen atom is replaced by a hydrogen atom. The relative ease of reduction for carbon-halogen bonds follows the order C-I > C-Br > C-Cl > C-F. For this compound, this reactivity difference allows for selective removal of the bromine atom.

Catalytic hydrogenation is a common method for this transformation. Using a catalyst such as palladium on carbon (Pd/C) with a hydrogen source, it is possible to achieve selective debromination while leaving the chloro substituent intact. This selectivity is valuable for synthetic strategies where the chlorine atom is desired for later-stage modifications. Studies on related aryl bromides and chlorides show that bromides can be selectively reduced in the presence of various other functional groups.

Electrochemical methods can also be employed for reductive dehalogenation. The reduction potential is dependent on the nature of the halogen, with brominated compounds being easier to reduce than their chlorinated counterparts. Microbial reductive dehalogenation has also been documented for brominated aromatics, where anaerobic microorganisms can sequentially remove halogen atoms, typically preferring meta and para positions before the more recalcitrant ortho positions.

The following table summarizes the expected outcomes of reduction reactions on the target compound, based on established principles for analogous haloaromatics.

| Reaction Type | Reagents/Conditions | Primary Product | Selectivity |

| Catalytic Hydrogenation | H₂, Pd/C, neutral conditions | 5-chloro-N,N-diethylnicotinamide | High selectivity for C-Br bond cleavage over C-Cl. |

| Electrochemical Reduction | Activated carbon cathode | 5-chloro-N,N-diethylnicotinamide | C-Br bond is reduced at a less negative potential than the C-Cl bond. |

| Complete Reduction | H₂, Pd/C, more forcing conditions | N,N-diethylnicotinamide | Both halogen atoms are removed. |

Oxidation Pathways:

The pyridine ring is generally resistant to oxidation. However, the pyridine nitrogen is susceptible to oxidation to form the corresponding N-oxide. This reaction is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The electron-withdrawing nature of the bromo and chloro substituents deactivates the ring towards electrophilic attack but does not prevent N-oxidation. The resulting N-oxide can be a useful intermediate for further functionalization of the pyridine ring.

Coordination Chemistry and Metal Complex Formation with this compound Ligands

The pyridine nitrogen atom in this compound possesses a lone pair of electrons, making it a good Lewis base capable of coordinating to metal ions. This allows it to act as a ligand in the formation of coordination compounds. Its coordination behavior is analogous to that of the well-studied ligand N,N-diethylnicotinamide (dena). The halogen substituents primarily exert an electronic influence, modifying the donor strength of the pyridine nitrogen.

Metal complexes of this compound can be synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. Based on studies with the parent ligand, N,N-diethylnicotinamide, a variety of transition metals and rare earth metals can be expected to form stable complexes.

For instance, reacting this compound with acetates or other salts of Co(II), Ni(II), Cu(II), and Zn(II) in an aqueous or alcoholic solution would likely yield crystalline complexes. These complexes often incorporate other ligands from the reaction medium, such as water or the counter-ion of the metal salt.

Structural Characterization:

The resulting complexes can be characterized using a range of analytical techniques:

Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal center, evidenced by shifts in the pyridine ring vibration bands.

UV-Vis Spectroscopy: To study the d-d electronic transitions of the metal ions, which provides information about the coordination geometry.

Magnetic Susceptibility: To determine the magnetic moment of the complex, which helps in assigning the geometry and oxidation state of the metal ion.

Thermal Analysis (TGA/DTA): To study the thermal stability of the complexes and their decomposition pathways.

Based on analogous structures, Co(II), Ni(II), and Zn(II) are likely to form monomeric, pseudo-octahedral complexes with a general formula of [M(2-Br-5-Cl-dena)₂(X)₂(H₂O)₂], where X is a monodentate anionic ligand. The structure of polymeric complexes would depend on the choice of metal and co-ligands that can act as bridges.

The primary binding mode for this compound is expected to be as a monodentate ligand, coordinating to the metal center through the pyridine nitrogen atom. The bulky diethylamide group generally prevents the amide oxygen from participating in coordination, which is sometimes observed in less substituted nicotinamides.

The electronic properties of the ligand are significantly influenced by its substituents. The key properties are summarized below.

| Property | Description | Implication for Coordination |

| Donor Atom | Pyridine Nitrogen (N1) | Acts as a σ-donor (Lewis base) to the metal center. |

| Electronic Effects | The bromo and chloro groups are strongly electron-withdrawing. | Reduces the electron density on the pyridine ring and the basicity of the N1 atom, potentially leading to weaker metal-ligand bonds compared to unsubstituted N,N-diethylnicotinamide. |

| Steric Effects | The bromine atom at the 2-position introduces steric hindrance around the coordination site. | This may influence the coordination geometry and the stability of the resulting complex, potentially favoring less crowded arrangements. |

| Halogen Bonding | The bromine and chlorine atoms can act as halogen bond donors. | While not a primary coordination bond, this interaction can influence the secondary coordination sphere and crystal packing by forming non-covalent bonds with Lewis basic sites on co-ligands or solvent molecules. |

Generation of Scaffold Libraries and Combinatorial Chemistry Approaches

The this compound structure serves as a "privileged scaffold"—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. Such scaffolds are highly valuable in medicinal chemistry and drug discovery for the generation of compound libraries.

Combinatorial chemistry approaches can be used to rapidly generate a large number of derivatives from this core structure. The reactivity of the halogen substituents is key to these strategies. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization. The C-Br bond at the 2-position is more reactive than the C-Cl bond at the 5-position in common cross-coupling reactions.

Strategies for Library Generation:

Cross-Coupling Reactions: The bromine atom can be readily replaced using palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig, Sonogashira) to introduce a wide variety of aryl, alkyl, or alkynyl groups. This allows for the systematic exploration of the chemical space around the core scaffold.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, enhanced by the halogens, facilitates SNAr reactions, particularly at the 2-position, allowing for the introduction of various nucleophiles.

Multi-component Reactions: The nicotinamide core itself can be synthesized via multi-component reactions, which allow for the rapid assembly of diverse structures in a single step. By starting with halogenated precursors, libraries of functionalized nicotinamides can be built efficiently.

This synthetic versatility makes this compound an excellent starting material for generating scaffold libraries aimed at discovering new bioactive molecules.

Medicinal Chemistry and Structure Activity Relationship Sar Studies of 2 Bromo 5 Chloro N,n Diethylnicotinamide Analogs

Strategic Scaffold Modifications for Optimizing Biological Profiles

One notable strategy involves the modification of the substituent attached to the nicotinamide (B372718) core. For instance, in the development of succinate (B1194679) dehydrogenase inhibitors (SDHIs), the biphenyl (B1667301) group found in the lead compound boscalid (B143098) has been a target for modification. nih.gov Researchers have designed novel nicotinamide derivatives by replacing the biphenyl moiety with a substituted diarylamine group. nih.gov This alteration, created through a "splicing" strategy, led to the synthesis of six new derivatives with flexible heterocyclic patterns. nih.gov Preliminary bioassays of these compounds showed moderate fungicidal activity, with compound 4a demonstrating a 40.54% inhibition against Botrytis cinerea. nih.gov Furthermore, enzymatic assays revealed that compound 4b had an IC50 of 3.18 µM against the SDH enzyme, comparable to boscalid. nih.gov

Another innovative approach is a two-step strategy involving "azo-incorporating" and subsequent bioisosteric replacement. acs.orgnih.gov This method was applied to enhance the fungicidal spectrum of nicotinamide derivatives. The incorporation of an azobenzene (B91143) moiety can enhance structural diversity, as these groups can undergo trans/cis photoisomerization. acs.orgnih.gov This initial modification was shown to be effective in increasing SDHI activity. acs.org The subsequent step, bioisosteric replacement of the azo-bridge, further diversified the structures and led to significant improvements in activity. acs.orgnih.gov

These examples underscore the importance of scaffold modification. By rationally altering the core structure, medicinal chemists can fine-tune the biological and physical properties of the lead compound to achieve a more desirable therapeutic profile.

Table 1: Examples of Scaffold Modifications in Nicotinamide Analogs

| Lead Compound/Scaffold | Modification Strategy | Resulting Analog Type | Key Finding |

|---|---|---|---|

| Boscalid (Biphenyl-nicotinamide) | Splicing/Replacement of biphenyl group | Diarylamine-nicotinamide derivatives | Compound 4b showed SDH enzymatic inhibition similar to boscalid. nih.gov |

| Boscalid Analog | Azo-incorporating | Azobenzene-boscalid analogs | Increased SDHI activity and structural diversity. acs.org |

| Azobenzene-nicotinamide | Bioisosteric replacement of azo-bridge | Oxadiazole-nicotinamide analogs | Compound NTM18 showed significantly enhanced fungicidal activity. acs.orgnih.gov |

Rational Design Principles for the Development of Novel Bioactive Analogues

The rational design of new bioactive molecules is a cornerstone of modern drug discovery, moving beyond serendipitous findings to a targeted approach. nih.gov This process leverages an understanding of the biological target and the chemical properties of molecules to design drugs with specific pharmacological actions. nih.gov For nicotinamide analogs, several rational design principles are employed to guide the development of new therapeutic candidates.

Bioisosterism is a fundamental strategy in medicinal chemistry used for the rational modification of lead compounds. researchgate.netnih.gov It involves substituting one atom or group of atoms in a compound with another that has similar physical or chemical properties, with the goal of creating a new compound that retains the desired biological activity while improving other properties like potency, selectivity, or pharmacokinetics. researchgate.netresearchgate.net This technique is widely used for the fine-tuning of lead compounds to produce candidates suitable for clinical trials. nih.gov

In the development of nicotinamide derivatives, bioisosteric replacement has proven to be a powerful tool. A notable example is the replacement of an azo-bond (–N=N–) with a 1,2,4-oxadiazole (B8745197) ring. acs.orgnih.gov This modification led to the discovery of a novel compound, NTM18 , which demonstrated a remarkable improvement in its ability to control rice sheath blight disease. acs.orgnih.gov At a concentration of 200 mg·L⁻¹, NTM18 achieved a control effect of 94.44%, compared to just 11.11% for the parent compound, boscalid. acs.orgnih.gov Molecular docking studies suggested that the oxadiazole ring in NTM18 forms an additional π-π interaction with a key amino acid residue (D_Y586) in the target enzyme, succinate dehydrogenase (SDH), contributing to its enhanced activity. nih.gov The 1,2,4-oxadiazole ring is often used as a bioisostere for amide and ester groups due to its resistance to hydrolysis, but this example shows its utility in replacing other functionalities as well. researchgate.net

Fragment-Based Drug Design (FBDD) has emerged as a powerful and efficient strategy for identifying new drug candidates. frontiersin.orgnih.gov This approach starts by screening libraries of small, low-molecular-weight compounds, or "fragments" (typically <300 Da), to identify those that bind weakly to the biological target. frontiersin.orgnih.gov These initial fragment "hits" serve as starting points for building more potent, drug-like molecules through a process of fragment evolution, such as growing, linking, or merging. rug.nlyoutube.com FBDD offers several advantages over traditional high-throughput screening (HTS), including a higher hit rate and greater ligand efficiency. rug.nl

The FBDD process typically involves several key steps:

Fragment Library Construction: A library of diverse, low-molecular-weight fragments is assembled. rug.nl

Fragment Screening: Sensitive biophysical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography, are used to detect the weak binding of fragments to the target protein. frontiersin.orgyoutube.com

Hit Validation and Elaboration: The identified hits are validated, and their binding mode is determined, often through structural biology methods. Medicinal chemists then use this information to strategically modify the fragment, growing it into unoccupied pockets of the binding site to increase potency and selectivity. nih.govyoutube.com

A successful application of FBDD was demonstrated in the discovery of inhibitors for Nicotinamide N-Methyl Transferase (NNMT), an enzyme implicated in various diseases. A screen of 17,000 fragments identified three classes of NNMT inhibitors. drugdiscoverychemistry.com Systematic medicinal chemistry efforts then led to the development of more potent and highly ligand-efficient inhibitors from these initial fragment hits. drugdiscoverychemistry.com

In structure-activity relationship (SAR) studies of various therapeutic agents, the linker has been shown to be a critical determinant of potency. For example, in a series of analogs of INT131, a partial agonist of PPARγ, the sulfonamide linker was found to be essential for its activity. nih.gov Modifications to this linker would likely have a significant impact on the compound's ability to modulate the receptor.

The flexibility of the linker is also a key consideration. A rigid linker can lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding and potentially increasing affinity. Conversely, a more flexible linker may allow the molecule to adopt multiple conformations, which could be advantageous if the exact binding mode is unknown or if the target itself is flexible. The goal of linker optimization is to strike a balance between maintaining the correct orientation of functional groups and preserving favorable physicochemical properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ddg-pharmfac.net By correlating physicochemical properties or structural features (descriptors) with activity, QSAR models can be used to predict the activity of newly designed or untested compounds, thereby prioritizing synthesis and testing efforts. ddg-pharmfac.net

A QSAR study was conducted on a series of 96 nicotinamide analogs that act as modulators of Bruton's tyrosine kinase (Btk), an important enzyme in B-lymphocyte development. nih.gov The study employed a receptor-dependent four-dimensional QSAR (4D-QSAR) methodology. The dataset was divided into a training set of 71 compounds to build the model and a test set of 25 compounds to validate its predictive power. nih.gov

The resulting QSAR model demonstrated good statistical quality, suggesting its reliability for predicting the activity of new nicotinamide analogs. nih.gov The analysis indicated that interactions with the amino acid residue Tyr551 in the Btk active site could be a strategic focus for designing novel inhibitors with improved potency. nih.gov Based on the model, a new compound, M2 , was proposed and predicted to be a potent Btk inhibitor. nih.gov This demonstrates the power of QSAR in guiding the rational design of new drug candidates.

Table 2: Key Parameters of a QSAR Model for Nicotinamide Analogs as Btk Inhibitors

| Parameter | Description | Value |

|---|---|---|

| r² | Coefficient of determination for the training set | 0.743 |

| RMSEC | Root Mean Square Error of Calibration (Training Set) | 0.831 |

| RMSECV | Root Mean Square Error of Cross-Validation | 0.879 |

Data derived from a 4D-QSAR study on nicotinamide analogs targeting Bruton's tyrosine kinase (Btk). nih.gov

Ligand Efficiency and Drug-Likeness Assessment for Pre-clinical Screening

In the early stages of drug discovery, it is crucial to assess not only the potency of a compound but also its "drug-likeness" and binding efficiency. These metrics help to prioritize candidates that are more likely to succeed in later stages of development by having favorable pharmacokinetic and safety profiles.

Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely oral drug. researchgate.net One of the most common sets of guidelines is Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound has:

More than 5 hydrogen bond donors.

More than 10 hydrogen bond acceptors.

A molecular weight (MW) over 500 Daltons.

A calculated logP (CLogP) over 5.

Ligand Efficiency (LE) is a metric used to assess the binding energy of a compound per non-hydrogen atom (heavy atom, HA). core.ac.uk It is a measure of how efficiently a molecule binds to its target, normalizing potency for size. bohrium.com This is particularly useful in fragment-based drug discovery, as it helps in selecting smaller, less potent fragments that are highly efficient binders and therefore have greater potential for optimization. rug.nl

Several other efficiency indices are also used to guide lead optimization:

Lipophilic Ligand Efficiency (LLE or LiPE): This metric relates potency to lipophilicity (LogP or LogD) and is used to guide optimization towards compounds with a better balance of potency and physicochemical properties, which often translates to a better ADME (Absorption, Distribution, Metabolism, and Excretion) profile. core.ac.uk

Binding Efficiency Index (BEI): This scales the pIC50 or pKi value with the molecular weight. researchgate.net

By evaluating these parameters early in the discovery process, researchers can focus their efforts on compounds that have a higher probability of becoming successful drugs, avoiding the costly development of compounds with inherent liabilities. researchgate.netcore.ac.uk

Table 3: Key Metrics for Pre-clinical Screening

| Metric | Formula/Definition | Purpose |

|---|---|---|

| Ligand Efficiency (LE) | (1.37 x pActivity) / HA | Normalizes binding affinity for molecular size. nih.gov |

| Lipophilic Ligand Efficiency (LLE) | pActivity - LogP (or LogD) | Balances potency with lipophilicity to optimize ADME properties. core.ac.uk |

| Binding Efficiency Index (BEI) | (pActivity x 1000) / MW | Relates potency to molecular weight. nih.gov |

| Fit Quality (FQ) | A size-independent efficiency score derived from LE. bohrium.com | Provides a comparison of ligand efficiency independent of molecular size. bohrium.com |

pActivity refers to the negative logarithm of a binding affinity (Ki) or functional (IC50) value. HA is the heavy atom count. MW is the molecular weight.

Pre Clinical Biological Evaluation and Mechanistic Investigations of 2 Bromo 5 Chloro N,n Diethylnicotinamide and Its Derivatives

Antimicrobial Activity Studies

Comprehensive searches of scientific literature and research databases have revealed a lack of published studies on the antimicrobial properties of 2-Bromo-5-chloro-N,N-diethylnicotinamide.

Antibacterial Efficacy and Minimum Inhibitory Concentration (MIC) Determination

There are currently no available data from preclinical studies that have determined the antibacterial efficacy or the Minimum Inhibitory Concentration (MIC) of this compound against any bacterial strains.

Anti-biofilm Properties and Inhibition of Biofilm Formation

Information regarding the potential of this compound to inhibit biofilm formation or disrupt existing biofilms is not present in the current body of scientific literature.

Mechanistic Insights into Antimicrobial Action

As there are no studies on the antimicrobial activity of this compound, the mechanism through which it might exert such effects remains uninvestigated.

Anti-inflammatory Potential in In Vitro and Ex Vivo Models

There is a notable absence of research into the anti-inflammatory potential of this compound. No in vitro or ex vivo studies have been published that assess its effects on inflammatory pathways, cytokine production, or other markers of inflammation.

Anticancer Activity in Cell-Based Assays

While the broader class of nicotinamide (B372718) derivatives has been a subject of interest in oncology research, specific data on the anticancer activity of this compound is not available.

Cell Line Cytotoxicity and Antiproliferative Studies across Cancer Cell Lines

No peer-reviewed studies detailing the cytotoxic or antiproliferative effects of this compound on any cancer cell lines have been found. Consequently, there is no data to report on its potential efficacy or spectrum of activity in this area.

Kinase Inhibition Assays (e.g., TBK1, IKKε, Bcr-Abl)

While no data exists for this compound, the nicotinamide scaffold is a recognized pharmacophore in the development of kinase inhibitors. For instance, a series of nicotinamide derivatives have been synthesized and evaluated for their inhibitory activity against Aurora kinases, which are implicated in oncogenesis. nih.gov One potent inhibitor identified was 4-((3-bromo-4-fluorophenyl)amino)-6-chloro-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)-3-fluorophenyl)nicotinamide, which demonstrated significant antitumor activity. nih.gov This highlights the potential of substituted nicotinamides to be developed as kinase inhibitors, a therapeutic area of considerable interest.

Molecular Mechanisms of Action in Cellular Contexts (e.g., Reactive Oxygen Species (ROS) formation)

The role of nicotinamide and its derivatives in cellular redox homeostasis is complex. Nicotinamide itself can suppress the generation of reactive oxygen species (ROS). nih.gov Conversely, niacin restriction has been shown to upregulate NADPH oxidase, leading to an accumulation of ROS. researchgate.net Certain 5-nitrofuran derivatives, which can be structurally related to substituted amides, are known to produce free radicals through enzymatic activation, leading to cellular damage. mdpi.com Without experimental data, the effect of this compound on ROS formation remains speculative.

Interaction with Key Biomolecules

DNA Binding and Interaction Studies (e.g., Intercalation, Groove Binding)

The interaction of small molecules with DNA is a critical aspect of their potential biological activity. Azaheterocyclic compounds, a broad class that includes nicotinamides, can exert anticancer activity through various mechanisms, including direct DNA intercalation or the inhibition of enzymes involved in DNA replication like topoisomerases. mdpi.com The planarity and electronic properties of the aromatic ring system in this compound could theoretically allow for interactions with DNA, but no specific studies have been published to confirm or characterize such binding.

Protein Binding Affinity (e.g., Serum Albumin, Enzyme Targets)

The binding of drugs to plasma proteins, such as serum albumin, is a key determinant of their pharmacokinetic profile. Halogenation can significantly influence protein-ligand interactions. nih.gov Halogen bonds, which are noncovalent interactions involving halogen atoms, can enhance binding affinity and selectivity for protein targets. acs.orgacs.org The presence of both bromine and chlorine atoms in this compound suggests the potential for such interactions, which could influence its binding to serum albumin and various enzyme targets. However, specific binding studies for this compound have not been reported.

Other Reported Biological Activities in Pre-clinical Settings (e.g., Insecticidal Activity)

Nicotinic acid derivatives have a long history as insecticides, with nicotine (B1678760) itself being one of the earliest known plant-derived insecticides. jocpr.com Research has shown that modifications to the nicotinic acid structure can lead to compounds with significant insecticidal potency. jocpr.comjocpr.com Furthermore, novel niacinamide derivatives have been synthesized and tested for fungicidal and herbicidal activities, with some compounds showing promising results against plant pathogens. nih.govresearchgate.netnih.gov This suggests that the nicotinamide scaffold is a viable starting point for the development of new pesticides. The specific insecticidal or other biological activities of this compound have not been documented.

Future Research Directions and Potential Applications of 2 Bromo 5 Chloro N,n Diethylnicotinamide

Exploration of Novel and Expedient Synthetic Pathways

The efficient synthesis of 2-Bromo-5-chloro-N,N-diethylnicotinamide is a foundational step for enabling its comprehensive study. Future research will likely focus on developing novel and expedient synthetic routes that are both high-yielding and scalable. A plausible synthetic strategy would involve the initial preparation of 2-bromo-5-chloronicotinic acid, which can then be coupled with diethylamine (B46881) to form the final amide product.

The synthesis of the key intermediate, 2-bromo-5-chloronicotinic acid, can be approached through various methods. One potential route involves the halogenation of a suitable nicotinic acid precursor. For instance, processes for the preparation of 5-halo-2-hydroxynicotinic acids have been described, which could potentially be adapted. google.com Another approach could involve the synthesis of 5-bromo-6-chloronicotinic acid, which shares a similar halogenation pattern. chemicalbook.com

Once 2-bromo-5-chloronicotinic acid is obtained, the subsequent amide coupling with diethylamine is a critical step. A variety of modern amide coupling reagents can be employed to facilitate this transformation. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) and 4-dimethylaminopyridine (B28879) (DMAP) have proven effective for the synthesis of amide derivatives, even with electron-deficient amines. nih.govamazonaws.com The optimization of reaction conditions, including solvent choice and temperature, will be crucial to maximize the yield and purity of this compound. rsc.org The use of acyl chlorides or anhydrides as activated forms of the carboxylic acid also represents a viable, though potentially harsher, alternative. fishersci.co.uk

Application of Advanced Spectroscopic Characterization Techniques

A thorough structural elucidation of this compound is essential for confirming its identity and understanding its physicochemical properties. A suite of advanced spectroscopic techniques will be indispensable for this purpose.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be employed to determine the exact molecular weight and elemental composition of the compound, confirming its molecular formula.

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy will provide information about the vibrational modes of the molecule, helping to identify characteristic functional groups such as the carbonyl (C=O) of the amide and the aromatic C-N and C-Cl/C-Br bonds. Experimental vibrational spectra can be compared with theoretical calculations to achieve a more detailed assignment of the observed bands. researchgate.netnih.gov

The following table summarizes the key spectroscopic techniques and the information they can provide for the characterization of this compound.

| Spectroscopic Technique | Information Provided |

| ¹H NMR | Chemical environment and connectivity of hydrogen atoms. |

| ¹³C NMR | Chemical environment and connectivity of carbon atoms. |

| High-Resolution Mass Spectrometry | Exact molecular weight and elemental composition. |

| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, C-N). |

| Raman Spectroscopy | Complementary vibrational information to IR. |

Refined Computational Predictions for Rational Molecular Design

Computational chemistry offers powerful tools for predicting the properties of novel molecules and guiding the rational design of derivatives with desired characteristics. For this compound, computational studies can provide valuable insights into its electronic structure, reactivity, and potential biological activity.

Density Functional Theory (DFT) calculations can be used to optimize the molecular geometry and predict various properties, such as vibrational frequencies, which can then be compared with experimental spectroscopic data for validation. researchgate.netresearchgate.net Furthermore, the analysis of frontier molecular orbitals (HOMO and LUMO) can provide information about the molecule's reactivity and potential for participating in chemical reactions. nih.gov Molecular Electrostatic Potential (MEP) maps can visualize the charge distribution and identify regions that are susceptible to electrophilic or nucleophilic attack. researchgate.net

These computational approaches have been successfully applied to other nicotinamide (B372718) derivatives to understand their properties and rationalize experimental observations. acs.orgresearchgate.net By employing similar methodologies, researchers can build predictive models for this compound, which can guide the design of new analogs with tailored electronic and steric properties.

Development of Targeted Derivatives for Specific Biological Pathways and Targets